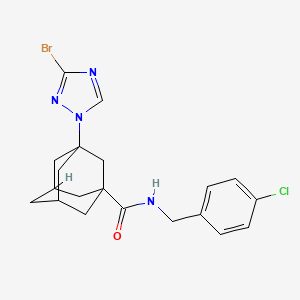![molecular formula C23H20N2O3 B4700313 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4700313.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. It is a synthetic compound that has been synthesized using specific methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The exact mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and neurodegeneration. It has been shown to modulate the activity of various proteins and enzymes, including cyclooxygenase-2, nitric oxide synthase, and nuclear factor-kappa B.
Biochemical and physiological effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide has been found to have potent anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of microglia and astrocytes, and protect against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its potent anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide, including:
1. Further studies to determine its efficacy and safety in humans.
2. Investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Investigation of its potential as a diagnostic tool for neurodegenerative diseases.
5. Investigation of its potential as a therapeutic agent for other neurological disorders, such as epilepsy and multiple sclerosis.
In conclusion, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide is a promising chemical compound that has shown potential in various scientific research applications. Its potent anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of various diseases, and further studies are needed to determine its efficacy and safety in humans.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications, including cancer research, neurological disorders, and inflammation. It has been found to have potent anti-inflammatory properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-10-17(23-25-19-5-3-4-6-21(19)28-23)14-20(15)24-22(26)13-16-8-11-18(27-2)12-9-16/h3-12,14H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXYCKHRYZPKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4700231.png)
![ethyl 4-methyl-2-[propyl(2-thienylacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4700232.png)
![5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4700240.png)
![N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4700247.png)


![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4700272.png)
![4-(2-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4700276.png)

![5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4700283.png)



![3-cyclopropyl-6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4700314.png)